molecular formula C18H19N3O2 B2742378 1-(3-Cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid CAS No. 1351804-93-7

1-(3-Cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B2742378
CAS No.: 1351804-93-7
M. Wt: 309.369
InChI Key: DUFOWZUMYXJKLH-UHFFFAOYSA-N
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Description

1-(3-Cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid is a chemical compound for research and development purposes. It features a quinoline core substituted with a cyano group and an ethyl group, linked to a piperidine ring bearing a carboxylic acid functionality . This structure is part of a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Related compounds with quinoline-piperidine scaffolds have been investigated for various biological activities, including as modulators of TNF-α for the potential treatment of inflammatory and autoimmune diseases , and in other therapeutic contexts . The specific molecular framework suggests potential for interaction with various enzymatic targets. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly for constructing more complex molecules. The carboxylic acid group allows for further derivatization, such as amide bond formation or esterification, while the cyano group can serve as a versatile handle for additional chemical transformations. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-12-3-4-16-15(9-12)17(14(10-19)11-20-16)21-7-5-13(6-8-21)18(22)23/h3-4,9,11,13H,2,5-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFOWZUMYXJKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid typically involves multiple steps, including condensation, hydrolysis, and cyclization reactions. One common synthetic route involves the condensation of appropriate quinoline derivatives with piperidine carboxylic acid precursors under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The piperidine-4-carboxylic acid group participates in esterification, amidation, and decarboxylation reactions:

  • Esterification : Reacts with alcohols (e.g., ethanol) under acidic or coupling agent-mediated conditions to form esters. For example, ethyl 1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylate can be synthesized via EDC·HCl coupling in dichloromethane (DCM) with yields >75% .

  • Amidation : Forms amides with amines such as benzylamines. For instance, reaction with (4-methoxyphenyl)methylamine produces 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide, a compound studied for biological activity.

  • Decarboxylation : Under thermal or oxidative conditions (e.g., Pb(OAc)₄), the carboxylic acid group undergoes decarboxylation to yield alkyl halides or radicals, as observed in analogous piperidine derivatives .

Cyano Group Reactivity

The 3-cyano substituent on the quinoline ring is susceptible to:

  • Hydrolysis : Conversion to a carboxylic acid via acid- or base-catalyzed hydrolysis, though this reaction is slow under ambient conditions.

  • Nucleophilic Additions : Reacts with hydrazines to form hydrazone derivatives. For example, phenylhydrazine reacts regioselectively with β-enamino diketones derived from similar structures, yielding pyrazole-fused products .

Cyclization and Rearrangement Reactions

The quinoline and piperidine moieties facilitate intramolecular cyclization:

  • Quinoline-Mediated Cyclization : In the presence of iodine or bromine, the ethyl group at position 6 can undergo halogenation, forming intermediates that rearrange into fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) .

  • Piperidine Ring Reactivity : The piperidine nitrogen participates in alkylation or acylation reactions. For example, treatment with Meldrum’s acid and DMAP in DCM yields β-keto esters, which further cyclize under thermal conditions .

Decarboxylative Halogenation

The carboxylic acid group undergoes halogenation via radical pathways:

  • Hunsdiecker-Type Reactions : Silver carboxylate intermediates react with halogens (I₂, Br₂) to generate alkyl halides. For instance, iododecarboxylation of analogous piperidine-4-carboxylic acids produces alkyl iodides in yields up to 85% under optimized conditions (3:2 Ag salt/I₂ ratio) .

  • Mechanistic Pathway :

    • Step 1: Formation of acyl hypoiodite intermediates.

    • Step 2: Homolytic cleavage to generate acyloxy radicals.

    • Step 3: Radical recombination with halogens to yield alkyl halides .

Comparative Reactivity in Solvent Systems

Reaction outcomes vary significantly with solvent choice:

Reaction TypeOptimal SolventYield (%)ByproductsReference
EsterificationDCM78–85None
Hydrazone FormationAcetonitrile75Regioisomers (3–9%)
Decarboxylative IodinationCCl₄54–85Elemental iodine (traces)

Challenges and Limitations

  • Regioselectivity : Competing pathways (e.g., radical vs. ionic mechanisms) lead to mixtures of regioisomers in halogenation reactions .

  • Stability Issues : The cyano group decomposes under strongly acidic/basic conditions, limiting direct functionalization .

Key Research Findings

  • Radical Stability : The ethylquinoline radical intermediate has a half-life of ~10⁻⁴ s in CCl₄, favoring chain propagation in halogenation reactions .

  • Solvent Effects : Nonpolar solvents (e.g., CCl₄) improve yields in decarboxylative iodination by stabilizing radical intermediates .

  • Catalyst Dependency : DMAP and EDC·HCl synergistically enhance esterification efficiency, reducing side reactions .

Scientific Research Applications

Medicinal Chemistry

1-(3-Cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid has shown potential as a therapeutic agent in various medical applications:

  • Anticancer Activity : Research indicates that this compound exhibits significant efficacy against specific cancer cell lines. It may inhibit cell proliferation through interactions with enzymes involved in cancer progression . For instance, studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting its potential as an anticancer drug .
  • Neurological Disorders : Given the role of piperidine derivatives in central nervous system activity, this compound is being investigated for its potential use in treating neurological disorders. Its interaction with neurotransmitter receptors could provide insights into its efficacy in psychiatric treatments .

The compound has been studied for various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against several pathogens, making it a candidate for developing new antibiotics .
  • Antiviral Effects : Some research indicates potential antiviral properties, particularly against viral infections where quinoline derivatives have shown promise .

Chemical Synthesis and Reagent Applications

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. It can be utilized as a reagent in various chemical reactions, facilitating the development of new compounds with desired biological activities .

Mechanism of Action

The mechanism of action of 1-(3-Cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Quinoline vs. Pyrimidine/Thieno-Pyrimidine Cores

  • Pyrimidine/Thieno-Pyrimidine (–11): Smaller cores with reduced steric bulk. Thieno-pyrimidine introduces a sulfur atom, which may alter electronic properties and metabolic stability .

Ethyl vs. Methyl Substituents

Cyano vs. Alkoxy Groups

  • The cyano group (-CN) is electron-withdrawing, stabilizing the quinoline core and influencing reactivity.
  • Ethoxy/methoxy groups (–11) are electron-donating, which may reduce metabolic oxidation but increase solubility .

Biological Activity

1-(3-Cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

Structure and Composition

  • Molecular Formula : C18H19N3O2
  • Molecular Weight : 305.36 g/mol
  • CAS Number : 53367466

The compound features a quinoline moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

PropertyValue
Molecular FormulaC18H19N3O2
Molecular Weight305.36 g/mol
CAS Number53367466

This compound has been studied for its interaction with various biological targets, particularly in cancer therapy. The compound's structure allows it to engage in multiple pathways:

  • Inhibition of Kinase Activity : Preliminary studies indicate that derivatives of this compound may inhibit specific kinases involved in cancer progression, such as the phosphatidylinositol 3-kinase (PI3K) pathway .
  • Anti-inflammatory Effects : The quinoline structure is associated with anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Activity : A study demonstrated that similar quinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Neuroprotective Effects : Research has indicated that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting a potential role in neurodegenerative diseases .
  • Anti-microbial Properties : Certain analogs have shown effectiveness against bacterial strains, indicating a broader therapeutic potential beyond oncology .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers
NeuroprotectiveProtects against oxidative damage
AntimicrobialEffective against specific bacterial strains

Q & A

Q. What advanced techniques can elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Thermal Shift Assays (TSA) : Identify target engagement by measuring protein thermal stability .
  • CRISPR-Cas9 Screens : Identify genetic modifiers of compound sensitivity .
  • Metabolomics : Profile cellular metabolic changes via LC-MS/MS after treatment .

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